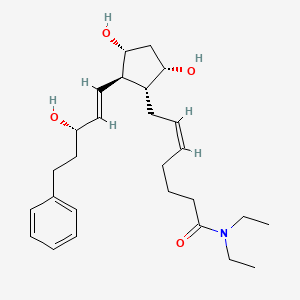

17-phenyl trinor Prostaglandin F2alpha diethyl amide

Descripción general

Descripción

La bimatoprost dietil amida es un análogo sintético de la prostaglandina F2α, donde el grupo carboxilo C-1 se ha modificado a una N-dietil amida. Este compuesto se investiga principalmente por su posible actividad hipotensora ocular, lo que lo convierte en un candidato para el tratamiento de afecciones como el glaucoma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de bimatoprost dietil amida generalmente implica la modificación de la prostaglandina F2α. El paso clave es la conversión del grupo carboxilo en la posición C-1 a una N-dietil amida. Esto se puede lograr a través de una serie de reacciones que incluyen la esterificación, la amidación y los pasos de purificación. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de bimatoprost dietil amida sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia, la rentabilidad y el cumplimiento de las normas regulatorias. Esto implica el uso de reactores de grado industrial, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La bimatoprost dietil amida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Esto puede afectar los dobles enlaces dentro del compuesto.

Sustitución: Los grupos funcionales en la molécula pueden sustituirse por otros grupos en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utiliza gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Los reactivos como los haluros de alquilo y las bases pueden facilitar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcanos o alcoholes .

Aplicaciones Científicas De Investigación

Química

En química, la bimatoprost dietil amida se utiliza como un compuesto modelo para estudiar el comportamiento de los análogos de prostaglandinas. Su estructura única permite a los investigadores explorar diversas modificaciones sintéticas y sus efectos sobre la actividad biológica .

Biología

Biológicamente, la bimatoprost dietil amida se estudia por sus efectos en las vías celulares, particularmente las involucradas en la regulación de la presión intraocular. Sirve como una herramienta para comprender los mecanismos de los análogos de prostaglandinas en los tejidos oculares .

Medicina

En medicina, la bimatoprost dietil amida se investiga por su potencial para tratar el glaucoma y otras afecciones caracterizadas por la presión intraocular elevada. Su capacidad para reducir la presión intraocular lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Industria

Industrialmente, la bimatoprost dietil amida se utiliza en el desarrollo de nuevos medicamentos oftálmicos. Su síntesis y modificación proporcionan información sobre la producción de medicamentos más efectivos y seguros .

Mecanismo De Acción

La bimatoprost dietil amida ejerce sus efectos interactuando con los receptores de prostaglandinas en los tejidos oculares. Aumenta la salida de humor acuoso a través de la malla trabecular y las vías uveosclerales, reduciendo así la presión intraocular. Los objetivos moleculares incluyen receptores específicos de prostaglandinas, y las vías involucradas están relacionadas con la regulación de la dinámica de fluidos dentro del ojo .

Comparación Con Compuestos Similares

Compuestos similares

Bimatoprost: El compuesto original, que tiene un grupo carboxilo en lugar de una N-dietil amida.

Latanoprost: Otro análogo de prostaglandina utilizado para reducir la presión intraocular.

Travoprost: Similar a Bimatoprost, pero con diferentes modificaciones estructurales.

Unicidad

La bimatoprost dietil amida es única debido a su modificación de N-dietil amida, lo que la hace resistente a la actividad de la amidasa corneal. Esta resistencia potencialmente mejora su estabilidad y eficacia como agente hipotensor ocular .

Actividad Biológica

17-Phenyl trinor Prostaglandin F2alpha diethyl amide (often referred to as Bimatoprost diethyl amide) is a synthetic analog of Prostaglandin F2alpha (PGF2α). This compound has been studied for its biological activity, particularly in relation to its effects on intraocular pressure and potential therapeutic applications in ocular conditions such as glaucoma. The modification of the C-1 carboxyl group to an N-diethyl amide enhances its stability and resistance to enzymatic degradation, making it a valuable tool for research.

Target Receptor

The primary target of 17-phenyl trinor PGF2α diethyl amide is the FP receptor , a G protein-coupled receptor that mediates various physiological responses, including smooth muscle contraction and regulation of intraocular pressure.

Mode of Action

As an agonist of the FP receptor, this compound activates downstream signaling pathways that lead to various biological effects. The activation involves the cyclooxygenase pathway, which is crucial for prostaglandin signaling.

Pharmacological Effects

-

Intraocular Pressure Reduction

Studies have demonstrated that 17-phenyl trinor PGF2α diethyl amide effectively reduces intraocular pressure (IOP) in animal models, including normotensive dogs and ocular hypertensive monkeys. This effect is significant for developing treatments for glaucoma . -

Stability and Resistance

Unlike other prostaglandin analogs, this compound is resistant to corneal amidase activity, which prevents its conversion to the corresponding free acid form. This property allows for prolonged action and enhanced study of its effects without rapid degradation .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | IOP Reduction (mmHg) | Stability |

|---|---|---|---|

| 17-Phenyl Trinor PGF2α Diethyl Amide | FP receptor agonist | Significant | High |

| Bimatoprost | FP receptor agonist | Moderate | Moderate |

| Latanoprost | FP receptor agonist | Significant | Low |

Case Studies

-

Ocular Hypertension Model

In a study involving ocular hypertensive monkeys, administration of 17-phenyl trinor PGF2α diethyl amide resulted in a marked decrease in IOP, suggesting its potential as a therapeutic agent for managing glaucoma . -

Comparative Analysis with Other Analogues

Comparative studies with other prostaglandin analogs like Bimatoprost and Latanoprost showed that while all compounds reduced IOP, 17-phenyl trinor PGF2α diethyl amide exhibited superior stability and prolonged efficacy, making it a promising candidate for further development .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQCYBXRNLOTSU-JATUTAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.